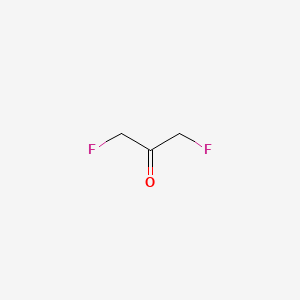

1,3-Difluoroacetone

説明

Significance of Fluorinated Compounds in Contemporary Science

Role in Medicinal Chemistry and Drug Discovery

Utility in Positron Emission Tomography (PET)

The precise incorporation of fluorine atoms into organic molecules is a critical aspect of developing advanced imaging agents, particularly for Positron Emission Tomography (PET). While direct applications of 1,3-difluoroacetone as a PET tracer are not extensively detailed in the provided search results, its utility lies in its potential as a precursor or building block in the synthesis of more complex fluorinated radiopharmaceuticals. The presence of fluorine atoms is crucial for the development of PET tracers, as the radioactive isotope Fluorine-18 (B77423) (F) is widely used due to its favorable physical and nuclear characteristics researchgate.net. The chemical structure of this compound allows for its integration into synthetic pathways that could lead to novel F-labeled compounds. Research into fluorine chemistry for PET tracers often involves the preparation of specific fluorinated motifs, where compounds like this compound could serve as valuable starting materials or cyclizing reagents for creating fluorinated heterocycles researchgate.netresearchgate.net. The ability to introduce fluorine atoms regioselectively is paramount in medicinal chemistry for enhancing the properties of drug candidates and imaging agents researchgate.netwikipedia.org.

Applications in Agrochemicals and Materials Science

This compound serves as a valuable building block in the synthesis of a wide array of complex organic molecules, including those with applications in agrochemicals and materials science ontosight.aixdbiochems.com. Its reactive ketone functional group allows chemists to perform various transformations, such as reduction, oxidation, and nucleophilic addition, to introduce diverse substituents and create novel compounds xdbiochems.com.

In agrochemicals , the incorporation of fluorine atoms into organic molecules is known to enhance their metabolic stability and efficacy, with over half of agricultural chemicals containing carbon-fluorine bonds wikipedia.org. While specific direct applications of this compound in current agrochemicals are not detailed, its potential as a precursor for fluorinated pesticides or herbicides is implied by its role in synthesizing fluorinated compounds used in this sector wikipedia.orgxdbiochems.com. For instance, the related compound 1,3-difluoro-2-propanol (B128796), a precursor to this compound, has been a component of rodenticides wikipedia.org.

In materials science , this compound derivatives have been integrated into the synthesis of advanced materials. An example includes their use in creating graphene oxide/rare-earth complex hybrid luminescent materials, demonstrating their role in enhancing functional properties for electronics, optics, and biotechnology fluoromart.com. Furthermore, this compound can be employed as a starting material for the synthesis of fluorinated polymers. Polymers containing fluorinated segments often exhibit desirable properties such as enhanced chemical resistance, thermal stability, and low surface energy, which can be imparted by incorporating monomers derived from this compound xdbiochems.com. Its utility extends to being a reagent in organic synthesis, enabling the formation of new carbon-carbon or carbon-heteroatom bonds, vital for constructing complex molecules in materials science xdbiochems.com.

Environmental Implications of Fluorinated Compounds

The widespread use of organofluorine compounds, while beneficial for many applications, also raises significant environmental concerns due to their persistence and potential for bioaccumulation wikipedia.orgaist.go.jpnews-medical.netsocietechimiquedefrance.fr. The strength of the carbon-fluorine bond contributes to the environmental stability of many synthetic fluorocarbons, leading to their persistence as global contaminants wikipedia.org.

While specific environmental data for this compound itself is limited in the provided results, the broader class of fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS), are known for their environmental recalcitrance aist.go.jpnews-medical.netsocietechimiquedefrance.frenvironment.govt.nz. These compounds can be highly stable and difficult to decompose, posing challenges for waste treatment aist.go.jp. For example, perfluorooctane (B1214571) sulfonate (PFOS) is a highly bioaccumulative organofluorine compound that has been detected globally in environmental waters and wildlife, with suspected long-term toxicity aist.go.jp. Similarly, fluorinated ketones, in general, can decompose in the lower atmosphere, leading to shorter atmospheric lifetimes compared to fully fluorinated alkanes nist.govgoogle.com. However, the persistence of certain fluorinated compounds in ecosystems and their potential impact on non-target species are areas of ongoing research and concern environment.govt.nzresearchgate.net. The development of effective waste treatment methods for persistent organofluorine compounds is an active area of research aist.go.jp.

Compound List:

this compound

1,3-Difluoro-2-propanol

Sodium dichromate

Sulfuric acid

1,3-Dibromoacetone

Graphene oxide

Rare-earth complex

Perfluorooctane sulfonate (PFOS)

Perfluorooctanoic acid (PFOA)

Perfluorononanoic acid (PFNA)

Perfluorodecanoic acid (PFDA)

Fluorotelomer ketones

Fluorotelomer aldehydes

6:2 Fluorotelomer sulfonate (6:2 FTS)

Trifluoroacetic acid

Hexafluoroacetone

FK-5-1-12 (CF₃CF₂C(O)CF(CF₃)₂)

Hydrofluorocarbons (HFCs)

Chlorofluorocarbons (CFCs)

Hydrochlorofluorocarbons (HCFCs)

Perfluorocarbons (PFCs)

Sulfur hexafluoride (SF₆)

2,2,6,6-Tetramethylpiperidine N-oxyl (TEMPO)

2-Azaadamantane (B3153908) N-oxyl (AZADO)

Trichloroisocyanuric acid

N-Chlorosuccinimide

4-Methylmorpholine N-oxide

Trichloromelamine

Hexachloromelamine

Hypochlorous acid

Potassium persulfate

Sodium fluoroacetate (B1212596)

2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG)

Neuraceq

Amyvid

Vizamyl

Tauvid

Axumin

[¹⁸F]SiFA-Tetrazine

[¹⁸F]fluorohomoleucine

Levetiracetam

(R)-1-((3-((¹¹C)methyl-(¹¹C)pyridin-4-yl)methyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one ((¹¹C)-UCB-J)

(R)-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one (Me₃Sn-SDM-8)

(R)-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one ([¹⁸F]SDM-8)

Fluorapatite

Cryolite

Trifluralin

Diflubenzuron

4-Chloroaniline

2,6-Difluorobenzoic acid

Monofluoroacetone

Structure

3D Structure

特性

IUPAC Name |

1,3-difluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIPCXRNASWFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963363 | |

| Record name | 1,3-Difluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-14-5 | |

| Record name | 1,3-Difluoro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 453-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Difluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1,3 Difluoroacetone

Established Synthetic Routes

Historically, the synthesis of 1,3-difluoroacetone has relied on straightforward oxidation reactions, leveraging readily available precursors.

A primary and well-established method for obtaining this compound involves the oxidation of its corresponding alcohol precursor, 1,3-difluoro-2-propanol (B128796) sioc-journal.cnumich.edurwth-aachen.dersc.orggoogle.com. This conversion is critical, as 1,3-difluoro-2-propanol is a known metabolite and precursor in certain toxicological pathways, where its oxidation to this compound is a rate-limiting step sioc-journal.cnrwth-aachen.de.

The oxidation can be effectively achieved using various oxidizing agents. Notably, the combination of potassium permanganate (B83412) (KMnO4) and copper sulfate (B86663) (CuSO4) has demonstrated efficacy in converting 1,3-difluoro-2-propanol to this compound in near-quantitative yields umich.edugoogle.com. Another reported method utilizes sodium dichromate (Na2Cr2O7) in the presence of sulfuric acid (H2SO4) and water acs.orggoogle.com. The oxidation process is also known to be catalyzed by NAD+-dependent alcohol dehydrogenases, highlighting the potential for biocatalytic involvement sioc-journal.cnrwth-aachen.dersc.org.

While specific comparative studies detailing the synthesis of this compound against other dihaloacetones (e.g., 1,3-dichloroacetone (B141476), 1,3-dibromoacetone) are not extensively documented in the provided search results, general strategies for dihaloacetone synthesis often involve the direct halogenation of acetone (B3395972) or its derivatives. For instance, acetone can undergo α-halogenation under acidic or basic conditions to yield mono-, di-, tri-, or tetra-halogenated acetones. However, achieving regioselective dihalogenation, particularly with fluorine, can present challenges. The synthesis of this compound from 1,3-difluoro-2-propanol via oxidation represents a more controlled route compared to direct halogenation, often yielding higher purity and specific isomer formation acs.org.

Novel and Emerging Synthetic Strategies

Recent advancements have focused on developing more efficient, versatile, and environmentally benign methodologies for synthesizing fluorinated motifs, including this compound and related compounds.

The development of facile and wide-scope synthetic methodologies is crucial for accessing diverse fluorinated molecules. Recent research has highlighted strategies for the synthesis of distally fluorinated ketones, which involve the simultaneous construction of carbonyl groups and the introduction of fluorine atoms at remote positions sioc-journal.cncas.cnnih.gov. These approaches often employ novel fluorinating agents and catalytic systems to achieve high efficiency and broad substrate tolerance. For example, methodologies involving C-H fluorination, decarboxylative fluorination, olefin fluorination, and ring-opening fluorination have emerged as powerful tools for constructing C-F bonds in complex molecules sioc-journal.cn. The synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using this compound as a cyclizing reagent exemplifies a facile and wide-scope procedure, demonstrating high yields and broad applicability researchgate.net.

One-pot strategies that combine cyclization and cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer significant advantages in terms of efficiency and atom economy. These tandem reactions streamline synthetic pathways by minimizing isolation and purification steps. Specifically, sequences involving cyclization and Suzuki coupling have been developed for the synthesis of fluorinated heterocycles preprints.orgresearchgate.netmdpi.com. For instance, a one-pot cyclisation/Suzuki reaction sequence has been employed using this compound to construct mono-fluoromethyl substituted imidazopyridines and imidazopyrimidines, showcasing the utility of this approach for generating fluorinated heterocyclic scaffolds researchgate.netresearchgate.net. Palladium catalysis is frequently utilized in these tandem processes, enabling the efficient formation of complex molecular architectures preprints.orgmdpi.com.

Biocatalysis is increasingly recognized as a sustainable and selective platform for organofluorine synthesis. While direct biocatalytic synthesis of this compound itself is not widely reported, enzymes are being harnessed for the synthesis and modification of various fluorinated compounds. Transaminases, for example, have shown promiscuous activity for the hydrodefluorination of α-fluoroketones, cleaving the C-F bond under mild, aqueous conditions whiterose.ac.ukresearchgate.netnih.gov. Aldolases have also been employed for the biocatalytic synthesis of fluorinated compounds, including fluorinated sugars and β-hydroxy-α-amino acids escholarship.org. The broader field of biocatalysis in organofluorine chemistry is expanding, with efforts focused on engineering enzymes to accept non-natural fluorinated substrates or to perform novel fluorination reactions, offering greener alternatives to traditional chemical methods nih.govnih.gov.

Biocatalytic Approaches to Organofluorine Synthesis

Enzymatic Aldol (B89426) Addition in Fluoro-aldol Reactionsacs.orgescholarship.org

Enzymatic catalysis presents a powerful approach for the stereoselective synthesis of fluorinated organic molecules, including those related to this compound. Engineered enzymes, such as specific aldolases, have been developed to catalyze aldol reactions involving fluorinated substrates. These biocatalysts facilitate the formation of carbon-carbon bonds between fluorinated carbonyl compounds and nucleophilic partners, yielding chiral fluorinated products with high regioselectivity and enantioselectivity acs.org. Type II pyruvate (B1213749) aldolases of the HpcH family, for instance, have been shown to utilize fluoropyruvate as a nucleophilic substrate, leading to the synthesis of fluorinated β-hydroxy carbonyl compounds escholarship.org. Furthermore, research has explored the activity of Type I aldolases on fluorinated ketones, suggesting potential for the efficient synthesis of fluorinated sugars escholarship.org. These biocatalytic methods are crucial for accessing enantiomerically pure fluorinated compounds, which are valuable in pharmaceutical and agrochemical development.

Use of Fluoropyruvate as a Nucleophilic Substrateacs.orgescholarship.org

Fluoropyruvate serves as a significant nucleophilic substrate in both chemical and biocatalytic synthesis, particularly in fluoro-aldol reactions acs.org. The fluorine atoms within fluoropyruvate influence its electronic properties and reactivity, with the electron-withdrawing effect stabilizing the enolate intermediate and directing stereochemical outcomes acs.org. Biocatalytic systems, including engineered aldolases, efficiently employ fluoropyruvate in aldol additions to produce fluorinated β-hydroxy carbonyl compounds escholarship.org. These products are key intermediates for synthesizing various fluorinated bioactive molecules. The specificity of enzymatic catalysis ensures high efficiency and selectivity, often under mild conditions acs.org.

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is influenced by its two carbonyl groups and the presence of electronegative fluorine atoms. Mechanistic studies have elucidated its behavior in cyclization reactions with heteroaromatic amines and its inherent decomposition pathways.

Cyclisation Reactions with Heteroaromatic Aminesfluoromart.comchemrxiv.orgresearchgate.net

This compound (DFA) is a versatile reagent for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles through cyclization reactions with heteroaromatic amines chemrxiv.orgresearchgate.net. These reactions are important for constructing fused heterocyclic systems found in many biologically active compounds chemrxiv.org. The presence of two electrophilic carbonyl groups, activated by adjacent fluorine atoms, makes DFA a suitable building block for these transformations chemrxiv.org. The reaction typically involves the nucleophilic amine attacking a carbonyl group, followed by cyclization. The fluorine atoms can influence reaction rates and regioselectivity, and potentially participate in elimination or displacement reactions chemrxiv.org. Studies have demonstrated the successful synthesis of various imidazopyridines, imidazopyrimidines, and related heterocycles using DFA, with yields often exceeding 70% chemrxiv.orgresearchgate.net. For instance, reacting 2-aminopyrimidine (B69317) with DFA afforded 2-fluoromethyl imidazopyrimidine in 65% yield chemrxiv.org.

Proposed Schiff's Base Intermediate Pathwayfluoromart.comchemrxiv.orgresearchgate.net

A primary mechanistic proposal for the reaction of this compound with heteroaromatic amines involves the initial formation of a Schiff's base (imine) fluoromart.comchemrxiv.orgresearchgate.net. This pathway begins with the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of DFA, forming a hemiaminal intermediate. Subsequent dehydration yields the Schiff's base fluoromart.comchemrxiv.orgeijppr.comjuniperpublishers.com. This imine intermediate then undergoes intramolecular cyclization, often via nucleophilic attack by another nitrogen atom within the heteroaromatic ring onto an electrophilic center, leading to the final heterocyclic product fluoromart.comchemrxiv.orgresearchgate.net. This mechanism is analogous to pathways observed in the cyclization of chloro- and bromoacetones with similar amines chemrxiv.orgresearchgate.net.

Proposed Pyridine (B92270) Nitrogen Displacement Pathwayfluoromart.comchemrxiv.orgresearchgate.net

An alternative or concurrent mechanistic pathway, particularly relevant for pyridine derivatives, involves the direct participation of the heteroaromatic nitrogen atom in displacing a leaving group fluoromart.comchemrxiv.orgresearchgate.net. In this scenario, after initial nucleophilic addition or Schiff's base formation, the pyridine nitrogen atom acts as a nucleophile, attacking a carbon center and displacing a fluoride (B91410) ion or a hydroxyl group from a hemiaminal intermediate. This intramolecular nucleophilic displacement drives the ring closure fluoromart.comchemrxiv.orgresearchgate.net. The electronegativity of the fluorine atoms plays a role in activating the carbon centers for such displacement reactions, thereby facilitating the cyclization process chemrxiv.org.

Unimolecular Decomposition and Elimination Reactionsresearchgate.netrsc.orgacs.org

This compound can undergo unimolecular decomposition and elimination reactions, particularly under thermal stress or in the presence of specific catalysts researchgate.netrsc.org. The presence of vicinal carbonyl and fluorine groups makes the molecule susceptible to fragmentation researchgate.netrsc.org. A significant decomposition pathway involves the elimination of hydrogen fluoride (HF), a common route for fluorinated organic compounds rsc.orgacs.org. This elimination can occur through concerted mechanisms or via enolization followed by HF loss, generating unsaturated fluorinated species such as vinyl fluoride rsc.orgacs.org. For example, studies on chemically activated fluoroethanes, produced from the photolysis of fluorinated acetones, have analyzed the rates of HF elimination and stabilization by collision, interpreting these processes using the RRKM theory of unimolecular reactions rsc.orgacs.org. The stability of this compound is influenced by factors like temperature, pH, and the presence of Lewis acids or bases that can catalyze these decomposition pathways researchgate.net.

Data Table: Cyclisation Reactions of this compound with Heteroaromatic Amines

| Reaction Type | Heteroaromatic Amine | Conditions (Example) | Product Class | Yield (%) | Citation |

| Cyclisation | 2-Aminopyridine | IPA, 60 °C, 6 h | Imidazopyridine | 36 | chemrxiv.org |

| Cyclisation | 2-Aminopyrimidine | IPA, 100 °C, 16 h | Imidazopyrimidine | 65 | chemrxiv.org |

| Cyclisation | 5-Chloropyrimidin-2-amine | IPA, 100 °C, 16 h | Imidazopyrimidine | 76 | chemrxiv.org |

| Cyclisation | 2-Aminopyrazine | IPA, 100 °C, 16 h | Imidazopyrazine | 69 | researchgate.net |

| Cyclisation | 2-Aminopyridazine | IPA, 100 °C, 16 h | Imidazopyridazine | 85 | researchgate.net |

List of Compounds Mentioned:

this compound

Fluoropyruvate

Schiff's base

2-Aminopyridine

2-Aminopyrimidine

5-Chloropyrimidin-2-amine

2-Aminopyrazine

2-Aminopyridazine

Vinyl fluoride

Spectroscopic and Computational Characterization

Conformational Analysis and Equilibrium Studies

Understanding the conformational landscape of 1,3-difluoroacetone is crucial, as the molecule can exist in multiple rotameric forms due to rotation around its single bonds. Theoretical calculations and experimental spectroscopic data have been instrumental in identifying and quantifying these conformers.

Ab initio and density functional theory (DFT) calculations have been employed to determine the stable conformers of this compound and their relative energies. These calculations typically identify several energy minima corresponding to different spatial arrangements of the fluorine atoms and the carbonyl group.

According to theoretical investigations, this compound can exist in at least five stable conformers, denoted as rotamers 1 (cis/cis), 3 (cis/trans), and 5 (gauche/gauche'), among others acs.orgresearchgate.net. Conformer 3, characterized by a cis orientation of one fluorine atom and a trans orientation of the other relative to the carbonyl oxygen, is generally found to be the most stable in the vapor phase acs.orgresearchgate.net. The relative stabilities and populations of these conformers can be influenced by the polarity of the surrounding medium, with changes observed between the gas phase and various solvents acs.orgresearchgate.net.

Table 1: Relative Energies and Populations of this compound Conformers (Vapor Phase)

| Conformer Designation | Relative Energy (kcal/mol) | Stability Rank (Vapor Phase) |

| 1 (cis/cis) | ~2.2 | Minor |

| 3 (cis/trans) | 0.0 (most stable) | Most Stable |

| 5 (gauche/gauche') | ~1.3 | Second Most Stable |

Note: Energy values are approximate and derived from theoretical calculations; precise values may vary depending on the computational method and basis set used. acs.orgresearchgate.net

Infrared spectroscopy is a powerful tool for probing the vibrational modes of molecules, particularly the carbonyl (C=O) stretching vibration, which is highly sensitive to the molecular environment and conformational changes.

Infrared (IR) Spectroscopy Investigations

Carbonyl Stretching Frequencies in Different Solvents

The carbonyl stretching frequency (ν(C=O)) of this compound exhibits characteristic values that differ slightly between conformers and are also influenced by solvent polarity. In nonpolar solvents like carbon tetrachloride (CCl₄), multiple bands associated with different conformers are observed. As the solvent polarity increases (e.g., to chloroform (B151607) (CHCl₃) or acetonitrile (B52724) (CH₃CN)), shifts in the band positions and changes in their relative intensities occur, reflecting the altered conformational equilibrium acs.org.

CCl₄: Bands observed around 1740 cm⁻¹ (conformer 5), 1759 cm⁻¹ (conformer 3), and a shoulder at 1769 cm⁻¹ (conformer 1) acs.org.

CH₃CN: Bands are observed primarily for conformers 1 and 3, with conformer 3 being dominant acs.org.

Table 2: Carbonyl Stretching Frequencies (ν(C=O)) of this compound in Different Solvents

| Solvent | ν(C=O) for Conformer 1 (cm⁻¹) | ν(C=O) for Conformer 3 (cm⁻¹) | ν(C=O) for Conformer 5 (cm⁻¹) |

| CCl₄ | ~1769 (shoulder) | ~1759 | ~1740 |

| CHCl₃ | Not specified | Not specified | Not specified |

| CH₂Cl₂ | Not specified | Not specified | Not specified |

| CH₃CN | ~1769 (significant) | ~1759 (dominant) | Vanishes |

Note: Specific frequencies for CHCl₃ and CH₂Cl₂ were not detailed in the provided snippets for all conformers, but general trends of solvent effects are noted. acs.org

Analysis of First Overtone Region to Prevent Fermi Resonance

The first overtone region of the IR spectrum, which corresponds to transitions from the ground vibrational state (v=0) to the second excited state (v=2), can sometimes interact with fundamental vibrations of similar energy and symmetry through a phenomenon known as Fermi resonance stackexchange.comubbcluj.rolibretexts.org. This interaction can lead to the splitting of spectral bands and changes in their intensities. For this compound, studies have analyzed the first overtone region, but the band shapes in this region did not indicate such a combination effect with the fundamental C=O stretching vibration acs.org.

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the electronic environment of atoms within a molecule, which is sensitive to conformation. Coupling constants (e.g., J-couplings) between nuclei, especially those involving fluorine, can be directly related to dihedral angles and thus to conformational preferences rsc.org. Studies on similar fluorinated ketones and related compounds suggest that NMR data, when analyzed with solvation theory, can help determine energy differences between conformers and their populations in solution rsc.orgauremn.org.brresearchgate.net.

Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase, providing highly precise structural parameters. The rotational spectra of this compound have been assigned and analyzed to determine its ground-state conformation and molecular geometry mst.eduacs.orgkth.seresearchgate.netpurchase.edumst.edu.

The analysis of the microwave spectrum has confirmed a specific molecular conformation for the ground state species, which is characterized by one fluorine atom in a cis orientation and the other in a trans orientation relative to the carbonyl oxygen researchgate.netmst.edu. This corresponds to one of the stable conformers identified through theoretical calculations. The rotational constants and molecular dipole moment components have been determined from these studies.

Table 3: Ground State Rotational Constants and Dipole Moment Components for this compound

| Parameter | Value (MHz) / (D) | Uncertainty |

| Rotational Constant A | 6024.843 | ±0.006 |

| Rotational Constant B | 2454.414 | ±0.001 |

| Rotational Constant C | 1783.897 | ±0.001 |

| Dipole Moment μa | 2.38 | ±0.03 |

| Dipole Moment μb | 0.89 | ±0.03 |

| Total Dipole Moment μT | 2.54 | ±0.03 |

Note: Values are for the ground state species identified in microwave spectroscopic studies. researchgate.net

Compound Name Table:

| Common Name | IUPAC Name | Abbreviation |

| This compound | 1,3-Difluoro-2-propanone | DFA |

Microwave Spectroscopy and Rotational Spectra

Determination of Carbon Mainframe Structure

The precise determination of the carbon mainframe structure of this compound has been a subject of detailed investigation, primarily employing rotational spectroscopy. Studies have focused on obtaining high-resolution spectra to elucidate the molecule's geometry, including bond lengths and angles mst.edumst.eduresearchgate.net. The Grubbs Microwave Spectroscopy Group, for instance, has been instrumental in determining the carbon mainframe structure of cis-trans-1,3-difluoroacetone, contributing significantly to the understanding of its fundamental geometry mst.edumst.edu. These experimental techniques provide direct insights into the arrangement of atoms within the molecule.

Analysis of Singly Substituted ¹³C Isotopologue Rotational Spectra

To achieve a highly accurate determination of the molecular structure, researchers have analyzed the rotational spectra of singly substituted ¹³C isotopologues of this compound mst.eduresearchgate.net. By collecting and analyzing the spectra of isotopologues where a ¹³C atom replaces a ¹²C atom at each carbon position, precise rotational constants can be determined for each isotopologue mst.eduresearchgate.net. These constants are then used in conjunction with methods like Kraitchman coordinates and second moment analysis to verify and refine the structural parameters, providing a robust confirmation of the molecule's framework mst.eduresearchgate.net. This approach allows for a detailed mapping of the molecular geometry.

Advanced Computational Chemistry Approaches

Computational chemistry plays a pivotal role in complementing experimental data and predicting molecular behavior, particularly concerning conformational preferences and reactivity.

Ab Initio Calculations (e.g., B3LYP/6-311++G(2df,2p) level)

Ab initio calculations, often employing methods like B3LYP with the 6-311++G(2df,2p) basis set, have been extensively used to investigate the conformational equilibria of this compound acs.orgresearchgate.net. These calculations provide energy minima for various rotamers, allowing for the determination of their relative stabilities in the vapor phase acs.orgresearchgate.net. For DFA, studies have identified multiple stable conformers, with specific rotamers like conformer 3 (cis/trans) being calculated as the most stable in the vapor phase acs.orgresearchgate.net. The C=O stretching frequencies calculated at this level of theory have also been compared to experimental values, aiding in the validation of the computational models acs.orgresearchgate.net.

Solvation Calculations and Their Impact on Conformational Equilibria

The influence of solvents on the conformational landscape of this compound has been explored through solvation calculations acs.orgresearchgate.netrsc.orgrsc.org. By incorporating solvent effects into ab initio or DFT calculations, researchers can model how different solvent polarities alter the energy differences between conformers acs.orgresearchgate.netrsc.orgrsc.org. For example, the conformational equilibrium in solution can shift compared to the vapor phase, with populations of specific rotamers changing depending on the solvent's dielectric properties acs.orgresearchgate.net. These calculations are crucial for understanding the molecule's behavior in various chemical environments acs.orgresearchgate.netrsc.orgrsc.org.

Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms, including those involving this compound mdpi.com. While specific studies detailing DFA's reaction mechanisms using DFT are not explicitly detailed in the provided snippets for this section, DFT methods, such as the M06-2X functional, are generally employed to study reaction pathways, transition states, and activation energies in various chemical processes mdpi.comresearchgate.netresearchgate.net. These calculations help elucidate how molecules like DFA might participate in chemical transformations.

High-Level Computational Methods for Atmospheric Chemistry (e.g., CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p))

For studies pertaining to atmospheric chemistry, high-level computational methods are employed to accurately predict reaction rates and mechanisms researchgate.netresearchgate.netacs.orgacs.org. Specifically, the CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) level of theory has been utilized to explore the atmospheric degradation of difluoroacetone (referring to 1,1-difluoroacetone (B1306852) in this context, but indicative of high-level methods applied to fluorinated acetones) researchgate.netacs.orgacs.org. These calculations have been used to determine rate coefficients for reactions with OH radicals and Cl atoms, estimate atmospheric lifetimes, and assess global warming potentials researchgate.netacs.orgacs.org. Key degradation products such as COF₂, CO, CO₂, and HCOH have been identified through these advanced computational investigations acs.orgacs.org.

Compound List:

this compound (DFA)

1,3-Dichloroacetone (B141476) (DCA)

1,3-Dibromoacetone (DBA)

Fluoroacetone (FA)

1,1-Difluoroacetone

1,1,1-Trifluoroacetone (TFA)

Methyl fluoroacetate (B1212596) (MFA)

Methyl difluoroacetate (B1230586) (MDFA)

3-Bromo-1,1,1,2,2-pentafluoropropane

Allyl Phenyl Ether

3,3,3-Trifluoro- and 2,2,3,3-tetrafluoropropionyl chloride

Ar-1,3-Difluorobenzene

Verbenone

H₂-AuCl

1,1-Difluorosilacyclopent-3-ene

1,1-Difluoro-1-silacyclopentane

1,3,5-Trisilapentane

1-Iodopropane

Trans-1-Iodoperfluoropropane

3-Chloropropanoyl chloride

Hexafluoroisobutene

Perfluoropropionic acid

3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid (TTPA)

Formic acid

Trifluoroacetic acid

Perfluorooctanoic acid (PFOA)

1,3-Difluoropropane

Sevoflurane ((CF₃)₂CHOCH₂F)

T-butanol

Glyoxal

Methylglyoxal

CH₂FCH₂OH

CH₃CHF₂

Toxicological and Biochemical Studies

Metabolic Pathways and Biotransformation

1,3-Difluoroacetone is known to undergo significant metabolic transformations within biological systems, leading to the formation of toxic intermediates that disrupt crucial cellular processes.

Conversion to Fluoroacetyl CoA and (-)-Erythrofluorocitrate

Upon administration to rats, this compound is metabolized in the kidney to form (-)-erythro-fluorocitrate acs.orgresearchgate.netnih.govmurdoch.edu.aunih.gov. This conversion involves the initial formation of fluoroacetyl CoA, which then participates in the citric acid cycle nih.govacs.org. Specifically, fluoroacetate (B1212596), a precursor or metabolite, is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate nih.govphys.org. The enzyme citrate (B86180) synthase plays a role in this conversion, stereoselectively producing the toxic isomer nih.govphys.orgroyalsocietypublishing.org.

Inhibition of Aconitate Hydratase and Disruption of Krebs' Cycle

The primary toxic mechanism of (-)-erythro-fluorocitrate is its potent inhibition of the enzyme aconitate hydratase (also known as aconitase) acs.orgresearchgate.netnih.govnih.govunl.eduresearchgate.net. Aconitate hydratase is a critical enzyme in the Krebs' cycle (also known as the citric acid cycle or TCA cycle), catalyzing the conversion of citrate to isocitrate byjus.comlibretexts.orglibretexts.org. By inhibiting aconitase, (-)-erythro-fluorocitrate effectively blocks the Krebs' cycle, disrupting cellular energy production acs.orgnih.govphys.orgnih.govresearchgate.net. This interruption halts the oxidative metabolism necessary for ATP generation nih.gov.

Elevation of Fluoride (B91410) Levels and Citrate Accumulation

The metabolic processing of this compound leads to an elevation in both fluoride ion levels and citrate accumulation within tissues, particularly in the kidney acs.orgresearchgate.netnih.govmurdoch.edu.aunih.gov. Citrate accumulation is a direct consequence of the inhibition of aconitate hydratase, as citrate can no longer be efficiently converted to isocitrate nih.govunl.eduresearchgate.net. This disruption of the Krebs' cycle leads to a backup of citrate within the mitochondria and cytoplasm, ultimately increasing its concentration in tissues and blood unl.eduresearchgate.net. The elevation in fluoride levels is also a noted outcome of this compound metabolism acs.orgresearchgate.netnih.govmurdoch.edu.au.

Role of NAD-dependent Alcohol Dehydrogenase in Metabolism

The conversion of 1,3-difluoro-2-propanol (B128796), a related compound and precursor, to this compound is catalyzed by an NAD-dependent alcohol dehydrogenase researchgate.netnih.govregulations.govmurdoch.edu.au. This enzyme plays a role in the initial metabolic step that leads to the formation of the toxic metabolite researchgate.netnih.govregulations.govmurdoch.edu.au.

Mechanism of Toxic Action

The toxicity of this compound is intrinsically linked to its metabolic conversion into a potent inhibitor of cellular respiration.

Lethal Synthesis Concept

The toxic action of this compound exemplifies the concept of "lethal synthesis" phys.orgroyalsocietypublishing.orgnih.govunl.eduresearchgate.net. This principle describes a process where a relatively non-toxic compound is converted within the body into a highly toxic substance phys.orgnih.govunl.eduresearchgate.net. In the case of this compound, it is metabolized through a series of enzymatic steps to form (-)-erythro-fluorocitrate, which then disrupts the Krebs' cycle by inhibiting aconitate hydratase acs.orgnih.govphys.orgnih.govunl.eduresearchgate.net. This metabolic activation creates a potent poison from a precursor, leading to cellular dysfunction and potentially death.

Comparison with Fluoroacetate Toxicity

The toxicological mechanisms of this compound share significant parallels with those of fluoroacetate, a well-established metabolic poison. Both compounds ultimately lead to the formation of (-)-erythro-fluorocitrate, a potent inhibitor of the enzyme aconitase nih.govroyalsocietypublishing.orgnih.gov. Aconitase plays a critical role in the tricarboxylic acid (Krebs) cycle, and its inhibition disrupts cellular energy production, leading to citrate accumulation and cellular dysfunction nih.govroyalsocietypublishing.orgregulations.govd-nb.info. Studies involving the administration of this compound to rats have demonstrated the synthesis of (-)-erythro-fluorocitrate within the kidney, accompanied by elevations in fluoride and citrate levels, mirroring the biochemical hallmarks of fluoroacetate poisoning researchgate.netnih.gov.

A notable distinction observed in toxicological studies is the absence of a characteristic 2-3 hour lag phase in the onset of (-)-erythro-fluorocitrate synthesis and associated biochemical changes when this compound is administered directly. This contrasts with its precursor, 1,3-difluoro-2-propanol, suggesting that this compound represents a more advanced metabolite in the toxic pathway researchgate.netnih.gov. The inherent toxicity of fluoroacetate is fundamentally attributed to its metabolic conversion into fluorocitrate, which effectively halts the tricarboxylic acid cycle at the citrate condensation step royalsocietypublishing.orgregulations.gov.

Detoxification and Antidote Research

Research efforts have explored potential antidotal strategies for compounds that metabolize to toxic fluorinated intermediates. 4-Methylpyrazole (B1673528) has emerged as a compound with potential prophylactic and antidotal properties against substances like 1,3-difluoro-2-propanol, which is metabolized to this compound researchgate.netnih.govmurdoch.edu.aunih.gov. Additionally, high concentrations of glutathione (B108866) (GSH) have been indicated to play a role in enhancing the detoxification pathways for certain fluorinated compounds .

Prevention of Conversion by 4-Methylpyrazole

4-Methylpyrazole has demonstrated significant efficacy in mitigating the toxic effects associated with 1,3-difluoro-2-propanol by inhibiting its initial metabolic conversion to this compound researchgate.netnih.govmurdoch.edu.aunih.gov. This critical conversion step is catalyzed by an NAD+-dependent alcohol dehydrogenase researchgate.netnih.govmurdoch.edu.aunih.gov. In experimental settings, the prior administration of 4-methylpyrazole to rats before exposure to 1,3-difluoro-2-propanol successfully prevented signs of poisoning and inhibited the synthesis of (-)-erythro-fluorocitrate, while also reducing the accumulation of citrate and fluoride researchgate.netnih.govmurdoch.edu.aunih.gov.

However, studies have shown that 4-methylpyrazole is ineffective in preventing (-)-erythro-fluorocitrate synthesis or reducing citrate and fluoride accumulation when administered directly to animals prior to this compound exposure researchgate.netnih.govmurdoch.edu.au. This suggests that the protective action of 4-methylpyrazole is primarily targeted at the metabolic pathway of the precursor, 1,3-difluoro-2-propanol, rather than directly counteracting the toxicity of this compound itself researchgate.netnih.govmurdoch.edu.au. Furthermore, 4-methylpyrazole has also been observed to inhibit malate (B86768) dehydrogenase activity, which may contribute to its observed ability to reduce (-)-erythro-fluorocitrate synthesis from fluoroacetate murdoch.edu.au.

Table 1: Comparative Effects of 4-Methylpyrazole on 1,3-Difluoro-2-propanol and this compound Metabolism

| Treatment Scenario | 4-Methylpyrazole Pre-administration | Effect on (-)-erythro-fluorocitrate Synthesis | Effect on Citrate/Fluoride Accumulation | Primary Target of 4-MP Action |

| 1,3-difluoro-2-propanol (precursor) | Yes | Prevented | Markedly decreased | Inhibition of NAD+-dependent oxidation of 1,3-difluoro-2-propanol |

| This compound (direct administration) | Yes | Ineffective | Did not diminish | Not effective against this compound itself |

| Fluoroacetate (comparison) | Yes | Diminished (attributed to malate dehydrogenase inhibition) | N/A | Inhibition of malate dehydrogenase |

Broader Implications for Fluorinated Compound Toxicology

The metabolic processing of this compound is known to generate (-)-erythro-fluorocitrate, a critical toxic metabolite that functions as an aconitase inhibitor nih.govnih.govresearchgate.netnih.gov. This metabolic pathway also results in the liberation of free fluoride ions nih.govresearchgate.netnih.goveolss.net. In a broader toxicological context, the metabolism of numerous organofluorine compounds can lead to the production of toxic fluorine-containing metabolites, including fluoride and fluoroacetate. These metabolites can contribute to elevated levels of fluoride in biological fluids and tissues, posing a significant concern nih.govacs.org.

While specific data detailing the direct chemical instability of this compound towards biological nucleophiles such as glutathione (GSH) is not extensively detailed in the reviewed literature, general observations indicate that molecules possessing similar fluorinated alkyl substituents can exhibit susceptibility to biological nucleophiles nih.gov. Glutathione has been recognized for its role in enhancing detoxification mechanisms for certain fluorinated compounds .

The metabolism of fluorinated compounds can involve the action of cytochrome P450 (CYP) enzymes. Specifically, CYP-mediated hydroxylation occurring at fluorinated aliphatic carbon atoms is a recognized metabolic route that can lead to the release of fluoride and the formation of toxic metabolites acs.org. This type of hydroxylation is noted to occur preferentially at fluorinated alkyl carbon atoms acs.org. The defluorination of 1,3-difluoro-2-propanol, a metabolic precursor to this compound, has been attributed to microsomal monooxygenase activity, which is frequently mediated by CYP enzymes researchgate.netmurdoch.edu.au. Furthermore, the conversion of 1,3-difluoro-2-propanol to fluorocitrate involves a cytochrome P450-mediated defluorination process eolss.net.

Compound List:

this compound

Fluoroacetate

Sodium Monofluoroacetate (Compound 1080)

1,3-Difluoro-2-propanol

(-)-erythro-fluorocitrate

4-Methylpyrazole

Glutathione (GSH)

Fluoroacetyl-CoA

Oxaloacetate

Citrate

Fluoride

Aconitase

Malate dehydrogenase

Gliftor

Cytochrome P450 (CYP)

Microsomal monooxygenase

NAD+-dependent alcohol dehydrogenase

Environmental Fate and Atmospheric Chemistry

Atmospheric Degradation Mechanisms

The primary degradation pathways for difluoroacetone in the atmosphere involve reactions with key atmospheric oxidants, namely hydroxyl (OH) radicals and chlorine (Cl) atoms rsc.orgacs.orgacs.org. These reactions initiate a cascade of chemical transformations that ultimately break down the molecule.

The atmospheric oxidation of difluoroacetone is predominantly initiated by reactions with OH radicals and, to a lesser extent, Cl atoms rsc.orgacs.orgacs.org. Theoretical investigations suggest that the OH radical plays a more significant role in determining the atmospheric lifetime of difluoroacetone compared to the Cl atom rsc.org. The rate constants for these reactions at around 298 K are reported as follows:

Reaction with OH radicals: Approximately 1.04 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ acs.orgacs.org. Another study reports a value of 1.39 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 297 K rsc.org.

Reaction with Cl atoms: Approximately 3.45 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K acs.orgacs.org. An alternative value of 8.04 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 297 K is also reported rsc.org.

These reactions primarily occur through an H-abstraction mechanism acs.orgamazonaws.com.

The dominant atmospheric degradation pathway for difluoroacetone involves the abstraction of hydrogen atoms by OH radicals and Cl atoms acs.orgamazonaws.com. The site of this H-abstraction can influence the subsequent reaction products and rates. Studies investigating the behavior at the air-water interface indicate a difference in site selectivity compared to gas-phase reactions rsc.org. Specifically, at the air-water interface, the OH radical is predicted to abstract hydrogen from the –CH₃ site more rapidly (occurring in approximately 0.50 picoseconds) than from the –CF₂H site (approximately 2.50 picoseconds) rsc.org. This observed selectivity at the interface is opposite to that typically seen in gas-phase reactions rsc.org.

Following the initial attack by OH radicals or Cl atoms, the degradation of difluoroacetone leads to the formation of various intermediate and end products. Key identified degradation products include carbonyl fluoride (B91410) (COF₂), carbon monoxide (CO), carbon dioxide (CO₂), and formaldehyde (B43269) (HCOH) rsc.orgacs.org. Difluoromethylglyoxal (DMGLY) has also been identified as a potential degradation product, which itself can undergo further reactions with OH radicals acs.org.

Atmospheric Lifetime and Global Warming Potential (GWP)

The atmospheric lifetime and Global Warming Potential (GWP) are crucial metrics for assessing the environmental impact of greenhouse gases.

Atmospheric Lifetime: The estimated atmospheric lifetime of 1,1-difluoroacetone (B1306852) (DFA) is approximately 0.30 years acs.orgacs.org. This relatively short lifetime indicates that the compound is efficiently removed from the atmosphere through chemical reactions.

Global Warming Potential (GWP): Global Warming Potential (GWP) quantifies the radiative forcing of a greenhouse gas relative to carbon dioxide (CO₂) over a specified time horizon, typically 20, 100, or 500 years sensor1stop.comminimum.com. For 1,1-difluoroacetone (DFA), the following GWP values have been reported:

| Time Horizon | GWP Value |

| 20 years | 37.7 |

| 100 years | 10.7 |

| 500 years | 3.25 |

These values suggest that difluoroacetone has a moderate global warming potential compared to potent, long-lived greenhouse gases.

Degradation Kinetics and Temperature Dependence

The rate at which difluoroacetone degrades in the atmosphere is governed by its reaction kinetics with atmospheric oxidants rsc.orgacs.orgresearchgate.net. These kinetics are often determined through theoretical calculations, which can model reaction rates over a broad range of atmospheric temperatures, typically from 200 K to 800 K or even higher rsc.orgresearchgate.net. While specific temperature-dependent rate expressions for 1,3-difluoroacetone were not detailed in the reviewed literature, studies on related fluorinated compounds suggest that temperature can influence reaction rates, sometimes exhibiting a weak negative temperature dependence within certain temperature ranges researchgate.net.

Behavior at the Air-Water Interface

The partitioning of chemical compounds between the atmosphere and aquatic environments is a significant aspect of their environmental fate. This process is described by Henry's Law, with the Henry's Law constant (KH) serving as a measure of a compound's tendency to move from the aqueous phase to the gas phase viu.cacopernicus.orglibretexts.org. A higher KH value indicates a greater propensity to volatilize into the atmosphere. These constants are essential for understanding the distribution of trace gases between the air and liquid phases, such as cloud droplets and aerosol particles viu.cacopernicus.org. As previously mentioned, the reaction mechanisms and site selectivity for the degradation of difluoroacetone can differ between the gas phase and the air-water interface, with OH radical abstraction being more rapid at the –CH₃ site at the interface rsc.org. Specific Henry's Law constant values for this compound were not found in the provided search results.

Compound List:

this compound

1,1-Difluoroacetone (DFA)

Carbonyl fluoride (COF₂)

Carbon monoxide (CO)

Carbon dioxide (CO₂)

Formaldehyde (HCOH)

Difluoromethylglyoxal (DMGLY)

Applications in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block

1,3-Difluoroacetone is recognized for its utility as a versatile building block in organic synthesis xdbiochems.comontosight.aiamerigoscientific.comchemicalbook.com. Its reactive ketone functional group allows for a range of chemical transformations, including reduction, oxidation, and nucleophilic addition reactions, enabling the construction of more complex fluorinated compounds. This makes it an attractive starting material for the synthesis of pharmaceuticals and agrochemicals, where precise molecular engineering is crucial xdbiochems.comontosight.ai. The compound's structure, featuring two fluorine atoms, contributes to increased lipophilicity and stability, properties highly sought after in medicinal chemistry and materials science xdbiochems.comontosight.ai.

Synthesis of Fluorinated Heterocycles

A significant area of application for this compound lies in the synthesis of fluorinated heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials xdbiochems.comontosight.aichinesechemsoc.orgchemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgcambridge.orgrsc.orgresearchgate.net. The compound acts as an effective cyclising reagent for constructing these important molecular frameworks.

This compound has been successfully employed as a cyclising reagent for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles chinesechemsoc.orgchemrxiv.orgresearchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgcambridge.orgresearchgate.net. This methodology offers a facile, mild, and operationally simple route to access these valuable structures. The reaction typically involves the condensation of this compound with various 2-aminoheterocycles. Research has demonstrated yields of up to 96% for these bicyclic compounds, highlighting the efficiency of this synthetic strategy chemrxiv.orgresearchgate.netresearchgate.net.

More specifically, this compound has been utilized to synthesize various classes of fluoromethyl-substituted heterocycles. For instance, its reaction with 2-aminopyrimidine (B69317) has yielded 2-fluoromethyl imidazopyrimidine in good yields (e.g., 65%) chemrxiv.orgresearchgate.net. Similarly, derivatives such as 2-fluoromethyl imidazopyrimidines have been prepared from 5-chloropyrimidin-2-amine with a yield of 76% chemrxiv.orgresearchgate.net. This approach provides a direct method for incorporating a fluoromethyl group into the core structures of imidazopyridines, pyrazines, pyridazines, and pyrimidines, which are common scaffolds in drug discovery and development xdbiochems.comontosight.aichemrxiv.orgresearchgate.net.

Development of High-Performance Materials

The unique properties conferred by fluorine atoms make this compound a relevant precursor in the development of advanced materials xdbiochems.comfluoromart.comdatainsightsmarket.com. It can serve as a starting material for the synthesis of fluorinated polymers, which often exhibit enhanced chemical resistance, thermal stability, and low surface energy xdbiochems.com. Furthermore, derivatives of difluoroacetone have been integrated into the synthesis of materials such as graphene oxide/rare-earth complex hybrid luminescent materials. These materials demonstrate improved functional properties relevant to electronics, optics, and biotechnology fluoromart.com. The ongoing development of specialized materials requiring fluorinated intermediates continues to underscore the importance of compounds like this compound in materials science datainsightsmarket.com.

Specific Chemical Transformations

This compound participates in specific chemical transformations that are vital for synthesizing targeted molecules.

A notable transformation involves the reaction of this compound with 2-amino-2-phenyl-ethanol. This reaction, typically conducted in benzene (B151609) at 80 °C for 3 hours, yields 2-(2-fluoro-1-fluoromethyl-ethylideneamino)-2-phenyl-ethanol with a reported yield of 80% guidechem.com. This specific reaction demonstrates the utility of this compound in forming Schiff base-like intermediates, which can be further elaborated into complex organic structures.

Data Tables

To further illustrate the properties and applications of this compound, the following data tables summarize key physical characteristics and reaction outcomes.

Table 1: Selected Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 85.7 °C at 760 mmHg | guidechem.com |

| Density | 1.092 g/cm³ | guidechem.com |

| Flash Point | 22 °C | guidechem.com |

| Vapour Pressure | 68.5 mmHg at 25°C | guidechem.com |

| Index of Refraction | 1.304 | guidechem.com |

| Molar Volume | 86 cm³ | guidechem.com |

| Polar Surface Area | 17.07 Ų | guidechem.com |

Table 2: Example Yields in the Synthesis of Fluoromethyl Heterocycles

| Reaction | Yield | Source |

| Synthesis of 2-fluoromethyl imidazopyrimidine from 2-aminopyrimidine | 65% | chemrxiv.org, researchgate.net |

| Synthesis of 2-fluoromethyl imidazopyrimidine from 5-chloropyrimidin-2-amine | 76% | chemrxiv.org, researchgate.net |

| Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles (general) | up to 96% | chemrxiv.org, researchgate.net, researchgate.net |

Table 3: Specific Chemical Transformation: Reaction with 2-amino-2-phenyl-ethanol

| Parameter | Detail |

| Reactants | This compound, 2-amino-2-phenyl-ethanol |

| Solvent | Benzene |

| Temperature | 80 °C |

| Reaction Time | 3 hours |

| Product | 2-(2-fluoro-1-fluoromethyl-ethylideneamino)-2-phenyl-ethanol |

| Yield | 80 % |

Compound List

this compound

2-amino-2-phenyl-ethanol

2-(2-fluoro-1-fluoromethyl-ethylideneamino)-2-phenyl-ethanol

Mono-fluoromethyl 6,5-heteroaromatic bicycles

Fluoromethyl imidazopyridines

Fluoromethyl pyrazines

Fluoromethyl pyridazines

Fluoromethyl pyrimidines

Fluorinated polymers

Graphene oxide/rare-earth complex hybrid luminescent materials

Future Research Directions and Challenges

Resolution of Conformational Discrepancies

The conformational landscape of 1,3-difluoroacetone, like other small fluorinated molecules, is complex and highly sensitive to its environment. The molecule's flexibility arises from rotation around the carbon-carbon single bonds, leading to different spatial arrangements of the fluorine and oxygen atoms. Computational and experimental studies have sought to identify the most stable conformers, but discrepancies remain.

Research on the related compound 1,1-difluoroacetone (B1306852) has shown that theoretical calculations can yield conflicting results depending on the methodology. For instance, some ab initio calculations only identify a single stable conformer (the cis form), while the presence of a second, gauche, conformer is only revealed when solvation effects are included in the calculations or when much larger, more complex basis sets are used. rsc.org This highlights a significant challenge: accurately modeling the subtle intramolecular forces and their interaction with a solvent environment is critical for a correct conformational description.

Future research must focus on bridging the gap between theoretical predictions and experimental observations for this compound. This will require:

High-level computational studies using sophisticated solvation models to accurately predict the conformational equilibrium in different media.

Advanced NMR spectroscopy experiments to determine conformer populations and geometries in various solvents, providing crucial data to validate and refine theoretical models. soton.ac.uk

A combined approach, integrating theoretical calculations with experimental data from techniques like gas-phase electron diffraction and microwave spectroscopy, to establish a definitive structural and energetic profile of the compound's conformers. nih.gov

Resolving these discrepancies is essential for understanding the reactivity of this compound and for designing new synthetic applications where its specific three-dimensional structure is key.

Table 1: Conformational Profile of 1,3-Difluoropropane (Analogue for this compound) nih.gov Data from M05-2X/6-311+G* calculations.*

| Conformer | Relative Energy (Gas Phase, kJ/mol) | Population (Gas Phase, %) | Dipole Moment (Gas Phase, Debye) |

|---|---|---|---|

| gg(l) | 0.0 | 65.8 | 0.4 |

| ag | 3.5 | 32.8 | 2.6 |

| aa | 10.0 | 0.2 | 0.0 |

| gg(u) | 12.2 | <0.1 | 4.8 |

Development of Safer Handling and Storage Technologies

This compound is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled. sigmaaldrich.comthermofisher.com Its handling requires stringent safety protocols, including the use of personal protective equipment (PPE) such as chemical-resistant gloves and goggles, working in well-ventilated areas like a fume hood, and storing the compound away from ignition sources in tightly sealed containers. guidechem.comhrxmaterials.com

The primary challenges stem from its flammability and toxicity, necessitating advanced technologies to mitigate risks. Future developments should focus on:

Advanced Containment Systems: The use of continuous flow chemistry is a promising technology for handling hazardous reagents like this compound. acs.org Flow reactors minimize the volume of hazardous material being reacted at any given time, significantly reducing the risk associated with potential thermal runaways or accidental releases compared to traditional batch processing. acs.org

Real-Time Monitoring: Development of sensitive and selective sensors for the real-time detection of this compound vapors in the workplace atmosphere. This would provide an early warning of leaks or spills, allowing for immediate corrective action.

Neutralization and Disposal Technologies: Research into novel materials and chemical processes for the rapid and effective neutralization of spills. This could include absorbent materials impregnated with reagents that degrade the compound into less harmful substances. Furthermore, developing safer and more environmentally sound methods for the disposal of waste containing this compound is crucial. hrxmaterials.com

Inherently Safer Reagents: While not a direct handling technology, a long-term goal of green chemistry is to design safer alternative molecules that can achieve the same synthetic outcomes without the associated high toxicity and flammability.

Table 2: Safety Profile of this compound

| Parameter | Value/Classification | Reference |

|---|---|---|

| Flash Point | 22 °C | guidechem.com |

| GHS Hazard Statements | H226 (Flammable liquid and vapour), H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled) | thermofisher.comthermofisher.com |

| DOT Classification | Transport Hazard Class: 6.1; Packing Group: II; Proper Shipping Name: TOXIC LIQUIDS, FLAMMABLE, ORGANIC, N.O.S. | thermofisher.comthermofisher.com |

| Storage Recommendations | Store in a cool, dry, well-ventilated place away from heat, sparks, and flame. Keep container tightly closed. | hrxmaterials.com |

Exploration of Sustainable Production Methods and Environmentally Friendly Alternatives

The principles of green chemistry are increasingly guiding the development of new synthetic processes. For this compound, this involves both improving its production methods and exploring less hazardous alternatives.

Historically, the synthesis of this compound involved the oxidation of 1,3-difluoro-2-propanol (B128796) using heavy-metal oxidants like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7). google.com These methods are effective but generate toxic heavy metal waste, posing a significant environmental burden. A more sustainable approach has been developed that avoids these materials. This improved method utilizes a catalyst, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), in combination with a less hazardous oxidizing agent like trichloroisocyanuric acid. This process operates under mild conditions and produces the desired product in high yield without the need for toxic heavy metals, representing a significant step towards a greener industrial synthesis. google.com

The broader challenge in fluorination chemistry is the reliance on hydrogen fluoride (B91410) (HF) as the primary fluorine source, which is produced from fluorspar (CaF2) in an energy-intensive and hazardous process. criver.com Future research is aimed at developing catalytic methods that can use safer and more abundant fluorine sources, such as potassium fluoride, under milder conditions. criver.com

The search for environmentally friendly alternatives to this compound itself is another key research area. As a reactive building block, its high toxicity is a drawback. Green chemistry principles encourage the design of new reagents that fulfill the same synthetic function but have a better environmental and safety profile. While direct, drop-in replacements are not yet established, the drive to find alternatives to other hazardous halogenated acetones, such as 1,3-dichloroacetone (B141476) and 1,3-dibromoacetone, is well-documented. chemrxiv.orgresearchgate.net The long-term goal is to develop new synthetic pathways that either use a less toxic fluorinated building block or avoid such reagents altogether.

Expansion of Applications in Emerging Fields

This compound serves as a valuable building block in organic synthesis, particularly for introducing fluorinated motifs into complex molecules for the pharmaceutical and agrochemical industries. chemicalbook.comchemicalbull.com Recent research has expanded its utility into emerging and high-value fields.

A significant new application is its use as a specialized cyclizing reagent in medicinal chemistry. chemrxiv.org Researchers have developed a novel and simple procedure to synthesize mono-fluoromethyl 6,5-heteroaromatic bicycles using this compound. This class of compounds is of high interest in drug discovery. This specific methodology has been applied to develop fluorine-tagged compounds to investigate their utility in treating Huntington's disease, demonstrating the compound's value in creating novel therapeutic candidates. chemrxiv.org This reaction provides a direct and efficient route to structures that were previously difficult to access. chemrxiv.orgresearchgate.net

Another promising area is its potential use as a precursor in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET). The fluorine-18 (B77423) (18F) isotope is a widely used radionuclide in PET imaging for the diagnosis and monitoring of diseases like cancer. criver.com The structure of this compound makes it a candidate for incorporation into more complex molecules that can be labeled with 18F, potentially leading to new diagnostic imaging agents. The challenge lies in developing rapid and efficient radiolabeling methods compatible with the short half-life of the 18F isotope.

The expansion of these applications will depend on continued research into the reactivity of this compound and the development of new, scalable synthetic protocols that leverage its unique chemical properties.

Detailed Characterization of Degradation Pathways and Products

The metabolic degradation pathway of this compound is well-characterized and highlights its toxic potential. In vivo, it is a known metabolite of the pesticide Gliftor (1,3-difluoro-2-propanol). nih.gov The compound is converted by enzymes in the body to (-)-erythro-fluorocitrate. nih.gov This metabolite is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle, leading to a disruption of cellular energy production and the accumulation of citrate (B86180). nih.govacs.org This metabolic process is also associated with an increase in fluoride ion levels in the body. nih.gov

Information on the environmental degradation of this compound is less direct. However, studies on analogous compounds provide strong indications of its likely fate:

Photolysis: Research on the photochemistry of this compound indicates that it can degrade when exposed to light, with one identified product being vinyl fluoride. acs.org Studies on the related 1,3-dichloroacetone show that its atmospheric degradation via photolysis and reaction with hydroxyl (OH) radicals is relatively rapid and does not lead to the formation of persistent organic compounds. nih.gov

Atmospheric Oxidation: Computational studies on the isomer 1,1-difluoroacetone predict that its primary atmospheric degradation pathway is reaction with OH radicals and chlorine atoms through hydrogen abstraction. acs.orgnih.gov This process is expected to lead to smaller, oxidized fragments such as carbonyl fluoride (COF2), carbon dioxide (CO2), and other oxygenated compounds. acs.orgnih.gov It is highly probable that this compound follows a similar degradation pathway.

Biodegradation: While direct studies are lacking, research on other α-fluoroketones has shown that they can be defluorinated by enzymes such as transaminases under mild, aqueous conditions. researchgate.net This suggests that microbial degradation pathways may exist for this compound in soil and water, where enzymatic action could cleave the carbon-fluorine bonds.

Q & A

Basic Research Question

- GHS Classification : DFA is a flammable liquid (Category 3) with acute toxicity (oral, dermal, inhalation; Category 3). Use fume hoods, flame-resistant PPE, and grounded equipment .

- Emergency Measures : Skin/eye exposure requires immediate flushing with water. Inhalation mandates fresh air and artificial respiration if needed. Avoid inducing vomiting after ingestion .

How can computational methods predict the conformational stability of this compound?

Advanced Research Question

- Theoretical Models : Density functional theory (DFT) calculates rotational barriers and relative stabilities of gauche vs. anti conformers. Solvation effects (e.g., in THF) are modeled using PCM (Polarizable Continuum Model) .

- Validation : Experimental NMR data (e.g., coupling constants) are compared with computed values to refine force fields and validate conformational populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。